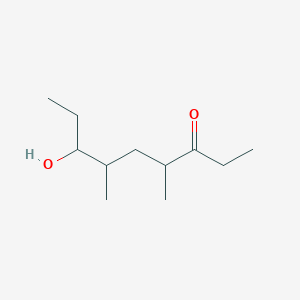
Serricornine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of serricornin has been achieved through various methods. One efficient approach describes synthesizing serricornin in seven steps from readily available materials, highlighting key steps like enantioselective aldol reactions and stereoselective reductions (Ward, Jheengut, & Beye, 2006). Another method utilizes the SAMP/RAMP-hydrazone method to produce four different enantiopure and diastereomerically pure serricornins, showcasing the versatility of this approach (Job, Nagelsdiek, & Enders, 2000).
Molecular Structure Analysis
The molecular structure of serricornin, with three chiral carbons at C4, C6, and C7, allows for eight possible stereoisomers. Research into the stereochemistry of these isomers has confirmed the natural serricornin's absolute structure as (4S, 6S, 7S) (Mochizuki, Chuman, Mori, Kohno, Kato, et al., 1984).
Chemical Reactions and Properties
Studies have detailed the chemical reactions and properties of serricornin, including its synthesis pathways and the reactivity of its isomers. The inhibitory action of the (4S,6S,7R)-isomer on the pheromonal activity of natural serricornin highlights the importance of stereochemistry in its biological activity (Mori, Mochizuki, Kohno, Chuman, Ohnishi, Watanabe, & Mori, 2005).
Applications De Recherche Scientifique
Pheromone sexuelle chez les insectes
La serricornine [(4S,6S,7S)-7-hydroxy-4,6-diméthyl-3-nonanone] est connue comme la phéromone sexuelle femelle du capricorne des tabacs (Lasioderma serricorne) . Elle joue un rôle crucial dans le comportement d'accouplement de ces coléoptères, attirant les mâles de loin .
Synthèse et stéréochimie
La synthèse de la this compound a fait l'objet de recherches. Elle a été synthétisée à partir du (2S,4S)-2,4-diméthyl-1,5-pentanediol qui avait été obtenu par séparation énantiomérique catalysée par la lipase de son racémique . Ces recherches contribuent à la compréhension de la stéréochimie de la this compound .
Analyse conformationnelle
Une analyse conformationnelle de la this compound utilisant des calculs de mécanique moléculaire (MM) a été réalisée pour déterminer la stéréochimie de la this compound . Cette analyse fournit des informations sur les propriétés structurales de la this compound .
Activité des stéréoisomères
L'activité de différents stéréoisomères de la this compound a été étudiée . Ces recherches aident à comprendre comment de légères modifications de la structure moléculaire peuvent affecter l'activité biologique de la this compound .
Lutte contre les insectes
Étant donné son rôle de phéromone sexuelle chez le capricorne des tabacs, la this compound peut potentiellement être utilisée dans des stratégies de lutte antiparasitaire. En imitant les phéromones naturelles, elle pourrait être utilisée pour piéger ou confondre les coléoptères mâles, perturbant leur comportement d'accouplement et aidant à contrôler leur population .
Écologie chimique
La this compound est un composé important dans le domaine de l'écologie chimique, qui étudie le rôle des interactions chimiques entre les organismes vivants. En tant que phéromone sexuelle, la this compound est un acteur clé de la communication chimique entre les capricornes des tabacs
Mécanisme D'action
Target of Action
Serricornin [(4S,6S,7S)-7-hydroxy-4,6-dimethyl-3-nonanone] is a sex pheromone produced by female cigarette beetles (Lasioderma serricorne) . The primary targets of this compound are male cigarette beetles . The role of serricornin is to attract male beetles, facilitating mating and reproduction .
Mode of Action
The mode of action of serricornin involves the interaction with olfactory receptors in male cigarette beetles . When released by female beetles, serricornin diffuses into the environment and is detected by the olfactory system of the males. This triggers a behavioral response, attracting the males towards the source of the pheromone .
Biochemical Pathways
It is known that the detection of pheromones like serricornin typically involves signal transduction pathways in the olfactory system, leading to a behavioral response .
Pharmacokinetics
Instead, it is released into the environment and detected by other organisms .
Result of Action
The result of serricornin’s action is the attraction of male cigarette beetles to females, facilitating mating . This is a crucial aspect of the reproductive cycle of these beetles, contributing to the survival and propagation of the species .
Action Environment
The efficacy and stability of serricornin can be influenced by various environmental factors. For instance, factors such as temperature, humidity, and wind can affect the diffusion and detection of the pheromone in the environment . Additionally, the presence of other odors or chemicals in the environment could potentially interfere with the detection of serricornin .
Propriétés
IUPAC Name |
7-hydroxy-4,6-dimethylnonan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-5-10(12)8(3)7-9(4)11(13)6-2/h8-10,12H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKDTNYNLCQHPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)CC(C)C(=O)CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60868148 | |
| Record name | 7-Hydroxy-4,6-dimethyl-3-nonanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60868148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72522-40-8 | |
| Record name | Serricornin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072522408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxy-4,6-dimethyl-3-nonanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60868148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

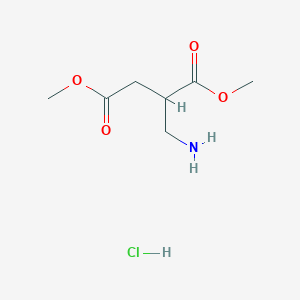
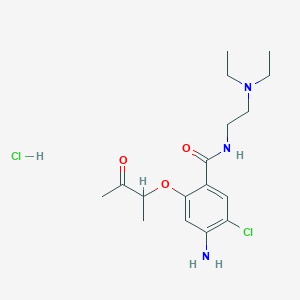
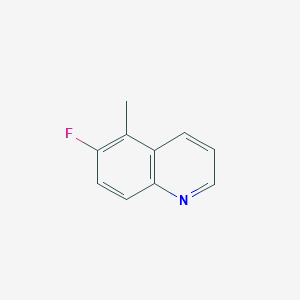




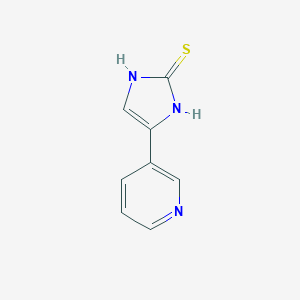

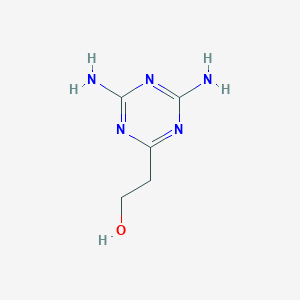
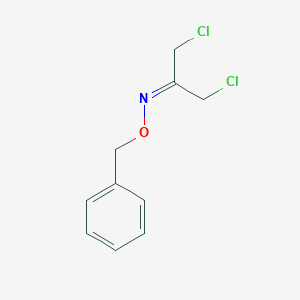
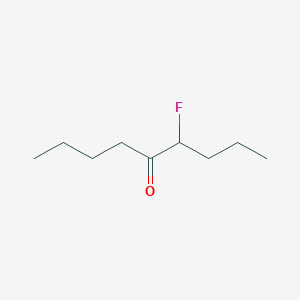
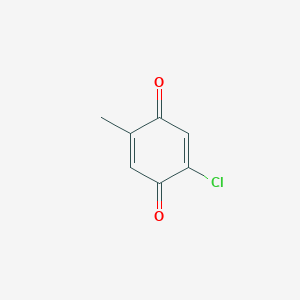
![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B20653.png)